molecular formula C12H13NO2 B1325194 5-(3-Methoxyphenyl)-5-oxovaleronitrile CAS No. 898786-58-8

5-(3-Methoxyphenyl)-5-oxovaleronitrile

Cat. No. B1325194
CAS RN: 898786-58-8
M. Wt: 203.24 g/mol
InChI Key: CDDMGLBZYDAFFG-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-5-oxovaleronitrile, also known as 3-Methoxy-5-oxo-valeronitrile, is a compound that has been studied for its potential to potentially be used for a variety of applications. It is a derivative of 5-oxo-valeronitrile, and is a member of the class of compounds known as monocyclic heterocycles. 3-Methoxy-5-oxo-valeronitrile has been studied for its potential applications in medicinal chemistry, as well as its use in the synthesis of other compounds.

Scientific Research Applications

Electrochemical Detection in DNA Research

5-(3-Methoxyphenyl)-5-oxovaleronitrile, through its methoxyphenyl component, has been utilized in the development of oxidizable labels for electrochemical detection of DNA. The compound offers independent detection of modified DNA, showing potential in DNA research and diagnostics (Šimonová et al., 2014).

Synthesis and Structural Analysis

This compound has been instrumental in the synthesis and crystal structure analysis of related chemical structures, aiding in the understanding of molecular interactions and the development of new compounds with potential pharmaceutical applications (Kavitha et al., 2006).

Development of Novel Compounds for Antimicrobial Activity

It serves as a basis for synthesizing novel compounds with antimicrobial properties. Studies involving its derivatives have shown significant potential in developing new, more effective antimicrobial agents (Hassan et al., 2014).

Exploration in Photochemical Reactions

This chemical plays a role in understanding photochemical reactions, particularly in the synthesis of quinazolin-4-ones, an area of research relevant for various industrial and pharmaceutical applications (Buscemi et al., 1999).

Role in Corrosion Inhibition

Research has shown that derivatives of 5-(3-Methoxyphenyl)-5-oxovaleronitrile can be effective corrosion inhibitors, particularly in protecting mild steel in corrosive environments (Bentiss et al., 2009).

properties

IUPAC Name

5-(3-methoxyphenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-6-4-5-10(9-11)12(14)7-2-3-8-13/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDMGLBZYDAFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645190
Record name 5-(3-Methoxyphenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898786-58-8
Record name 3-Methoxy-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methoxyphenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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